molecular formula C18H12N2O5 B5741376 2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid

2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid

Cat. No.: B5741376
M. Wt: 336.3 g/mol
InChI Key: HJSMVTXZZHXPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid is an organic compound that features a naphthalene ring attached to a benzoic acid moiety through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid typically involves the reaction of 1-naphthylamine with 5-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where the naphthylamine moiety can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield 1-naphthylamine and 5-nitrobenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-(Naphthalen-1-ylcarbamoyl)-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-Naphthylamine and 5-nitrobenzoic acid.

Scientific Research Applications

2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with cellular targets to exert its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-1-ylcarbamoyl)-2-nitrobenzene
  • 2-(Naphthalen-1-ylcarbamoyl)-4-nitrobenzoic acid
  • 2-(Naphthalen-1-ylcarbamoyl)-3-nitrobenzoic acid

Uniqueness

2-(Naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid is unique due to the specific positioning of the nitro group on the benzoic acid ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c21-17(14-9-8-12(20(24)25)10-15(14)18(22)23)19-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSMVTXZZHXPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.